molecular formula C19H25F3N6O2S B2993158 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-30-8

1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2993158
CAS No.: 2097934-30-8
M. Wt: 458.5
InChI Key: FBHPYZTVUXJTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 1-methylimidazole-4-sulfonyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety at the 4-position. The imidazole-sulfonyl group enhances metabolic stability by resisting enzymatic degradation, while the trifluoromethylpyridine contributes to lipophilicity and target binding affinity.

Properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N6O2S/c1-25-13-18(24-14-25)31(29,30)28-6-4-16(5-7-28)26-8-10-27(11-9-26)17-3-2-15(12-23-17)19(20,21)22/h2-3,12-14,16H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPYZTVUXJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that incorporates piperidine, imidazole, and pyridine moieties. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C15H21N5O2S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 882562-66-5
  • IUPAC Name : N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, potentially modulating the activity of metalloenzymes. The piperidine and pyridine rings may interact with specific receptors and enzymes, influencing their functions. The sulfonyl group enhances binding affinity through hydrogen bonding with biological molecules.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of Escherichia coli and other pathogens, demonstrating minimum inhibitory concentration (MIC) values as low as 6.25 μg/ml for certain derivatives . The incorporation of trifluoromethyl groups has been associated with enhanced antibacterial activity.

Antiviral Potential

The compound's structure suggests potential antiviral applications. Similar imidazole derivatives have been evaluated for their efficacy against viruses such as Hepatitis C, showing effective inhibition at low concentrations (EC50 values in the nanomolar range) . This positions the compound as a candidate for further exploration in antiviral drug development.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like α-glucosidase, which plays a critical role in carbohydrate metabolism. Studies on related piperidine derivatives have reported effective inhibition, suggesting that this compound may share similar properties .

Study 1: Antibacterial Efficacy

In a study assessing various piperidine derivatives, it was found that modifications to the piperidine structure significantly impacted antibacterial activity against Staphylococcus aureus and E. coli. The introduction of sulfonyl groups improved potency, indicating the importance of structural features in biological activity .

Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV). Compounds similar to the target compound showed promising results with EC50 values indicating strong inhibition of viral replication, suggesting a potential pathway for therapeutic application in HCV treatment .

Data Summary Table

PropertyValue
Molecular FormulaC15H21N5O2S
Molecular Weight335.4 g/mol
CAS Number882562-66-5
Antibacterial MIC6.25 μg/ml
Antiviral EC50Low nanomolar range
Enzyme Inhibition ActivitySignificant against α-glucosidase

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sulfonyl Piperazine/Piperidine Derivatives
Compound Name Key Structural Differences Bioactivity/Notes Molecular Weight (g/mol) References
Target Compound 1-Methylimidazole-4-sulfonyl-piperidine + 5-(trifluoromethyl)pyridinyl-piperazine Hypothesized CNS activity due to trifluoromethylpyridine; potential CYP interactions ~495 (estimated)
1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34) Phenylsulfonyl instead of imidazole-sulfonyl; lacks piperidine Synthesized via Ca(NTf2)2-catalyzed sulfonylation (79% yield) 368.34
1-[(2-Bromophenyl)sulfonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (33) Bromophenylsulfonyl group; pyridine substitution at 6-position 79% yield via Ca(NTf2)2; higher steric bulk may reduce membrane permeability 447.25
EMTPP (1-[(2-Ethyl-4-methylimidazol-5-yl)methyl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine) Ethyl/methyl-imidazole linked via methylene (not sulfonyl); piperazine (not piperidine) Mechanism-based CYP2D6 inactivator (Ki = 5.5 µM; kinact = 0.09 min⁻¹) 353.38

Key Insights :

  • The imidazole-sulfonyl-piperidine motif in the target compound likely improves metabolic stability compared to phenylsulfonyl analogs (e.g., 34) .
  • EMTPP’s CYP2D6 inactivation suggests that imidazole-containing derivatives may exhibit significant drug-drug interactions, warranting caution in the target compound’s development .
Trifluoromethylpyridine-Piperazine Derivatives
Compound Name Structural Features Synthesis & Properties References
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23) Direct trifluoromethylpyridine-piperazine linkage Synthesized via SNAr; used as intermediates in CNS drug discovery
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (4f) Chloro substituent on pyridine 70% yield; increased halogen bonding potential
Compound 10 (CK1δ Inhibitor) Trifluoromethylpyridine + benzyl-piperazine Demonstrated kinase inhibition (IC50 = 0.3 µM)

Key Insights :

  • The 5-(trifluoromethyl)pyridin-2-yl group is a common pharmacophore in kinase inhibitors (e.g., CK1δ) and CNS-targeting agents .
  • Halogenation (e.g., 4f) enhances target binding but may reduce solubility .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34) EMTPP
LogP (Predicted) ~3.5 (highly lipophilic) ~2.8 ~2.9
Molecular Weight ~495 368.34 353.38
Metabolic Stability High (imidazole-sulfonyl group) Moderate (phenylsulfonyl prone to oxidation) Low (CYP2D6 substrate)

Q & A

Q. What synthetic methodologies are commonly employed for constructing the piperazine and sulfonylimidazole moieties in this compound?

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting a piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., THF with triethylamine). The trifluoromethylpyridinyl piperazine moiety is typically introduced via Buchwald-Hartwig amination or SNAr reactions using 2-chloro-5-(trifluoromethyl)pyridine and a pre-functionalized piperazine . Purification often employs reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) .

Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be utilized to confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the imidazole sulfonyl group (δ ~3.3 ppm for methylimidazole protons, δ ~180 ppm for sulfonyl carbons) and trifluoromethylpyridine protons (δ ~8.2–8.5 ppm for aromatic protons). Piperazine methylene groups typically resonate at δ ~3.4–4.0 ppm .
  • HRMS : Electrospray ionization (ESI) in positive mode confirms the molecular ion ([M+H]⁺). For example, a calculated mass of 328.1590 for a related compound matched the observed 328.1597 .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Common assays include:

  • Enzyme inhibition : DPP-IV inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT1A receptor binding with [³H]-8-OH-DPAT) .
  • Cellular viability : MTT assays to assess cytotoxicity in target cell lines (e.g., pancreatic β-cells for antidiabetic studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethylpyridine and sulfonylimidazole substituents for enhanced target affinity?

  • Trifluoromethylpyridine : Para-substitution with electron-withdrawing groups (e.g., CF₃) improves metabolic stability and target binding. Ortho-substitution may sterically hinder receptor interactions .
  • Sulfonylimidazole : The 1-methyl group on the imidazole enhances lipophilicity, while sulfonyl groups improve solubility and hydrogen-bonding potential. Comparative studies with non-sulfonylated analogs show reduced potency, highlighting the sulfonyl group’s role in binding .

Q. What computational strategies are effective for predicting this compound’s binding mode to enzymes like DPP-IV or 5-HT1A receptors?

  • Induced-fit docking : Molecular dynamics simulations (e.g., Schrödinger Suite) account for receptor flexibility. For DPP-IV, key interactions include hydrogen bonds with Ser630 and hydrophobic contacts with Tyr547 .
  • Free energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing CF₃ with Cl) .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

  • Controlled variables : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%).
  • Orthogonal assays : Validate DPP-IV inhibition with both fluorogenic and colorimetric substrates (e.g., H-Gly-Pro-pNA) .
  • Statistical analysis : Use ANOVA to compare inter-assay variability. For example, IC₅₀ variations >2-fold may indicate assay-specific artifacts .

Q. What pharmacokinetic (PK) parameters should be prioritized during in vivo efficacy studies for antidiabetic or neuropharmacological applications?

  • Oral bioavailability : Assessed via rat models with plasma LC-MS/MS quantification. Piperazine derivatives often show moderate bioavailability (~30–50%) due to first-pass metabolism .
  • Half-life (t₁/₂) : Optimize via substituent modifications (e.g., fluorination to block CYP450 oxidation) .
  • Brain penetration : Measure logP and P-gp efflux ratios (e.g., MDCK-MDR1 cells) for CNS-targeted applications .

Q. What analytical techniques are recommended for detecting metabolic degradation products of this compound?

  • LC-HRMS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the piperidine ring is a common metabolic pathway .
  • Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes in key positions (e.g., trifluoromethyl group) .

Methodological Considerations

Q. How can researchers mitigate synthetic challenges related to the compound’s sulfonamide and trifluoromethyl groups?

  • Sulfonamide stability : Avoid strongly acidic conditions during purification to prevent hydrolysis. Use mild bases (e.g., NaHCO₃) for workup .
  • Trifluoromethyl reactivity : Employ Pd-catalyzed cross-coupling under inert atmospheres to preserve the CF₃ group .

Q. What strategies enhance the compound’s solubility and formulation stability for preclinical studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1–5 mg/mL in PBS) .
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability and reduce dosing frequency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.